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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692 Get Quote

An In-Depth Technical Guide to (S)-(+)-6-Methyl-1-octanol for Researchers and Drug

Development Professionals

Introduction
(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with the chemical formula C₉H₂₀O.[1][2]

Its stereospecific structure, characterized by a methyl group at the sixth carbon position of an

octanol backbone, makes it a valuable chiral building block in asymmetric synthesis.[2] This

guide provides a comprehensive overview of its physicochemical properties, commercial

availability, synthesis, analytical methods, and applications relevant to research and drug

development. The compound is recognized for its use in the fragrance and flavor industries and

as a synthetic intermediate for more complex bioactive molecules.[1][2]

Physicochemical and Toxicological Data
The structural and chemical properties of (S)-(+)-6-Methyl-1-octanol are critical for its

application in synthesis and for understanding its environmental and biological interactions.

Key quantitative data are summarized in the table below.
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Property Value Source

Identifiers

CAS Number 110453-78-6 [1][2][3]

IUPAC Name (6S)-6-methyloctan-1-ol [1][4]

Molecular Formula C₉H₂₀O [1][2][4]

Molecular Weight 144.25 g/mol [1][2][4]

Canonical SMILES CC--INVALID-LINK--CCCCCO [1][2]

Physical Properties

Appearance
Colorless to almost colorless

transparent liquid
[1][3]

Boiling Point 196.6 °C - 208 °C [1][2][5]

Density 0.824 g/cm³ [2][5]

Flash Point 79.5 °C [2][5]

Optical Rotation +7.0 to +11.0 deg (neat) [3]

Partition & Environmental

Log Kₒw (Octanol-Water) ~3.2 [1][4]

Soil Adsorption (Koc) 125 L kg⁻¹ (Predicted) [1]

Henry's Law Constant 4 × 10⁻⁵ atm m³ mol⁻¹ [1]

Safety & Handling

Hazard Statements

H315 (Skin Irritation), H319

(Eye Irritation), H335

(Respiratory Irritation)

[2]

Precautionary Statements

P260, P280, P302+P352,

P304+P340,

P305+P351+P338

[2]

Storage Temperature 10°C - 25°C; Refrigerator [2][5]
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Commercial Suppliers
(S)-(+)-6-Methyl-1-octanol is available from several chemical suppliers, typically at high purity

levels suitable for research and development purposes.

Supplier Purity Catalog / Product No.

TCI America™ (via Fisher

Scientific)
>98.0% (GC) M0966

Biosynth - FM60302

Smolecule In Stock S646593

J & K SCIENTIFIC LTD. 98.0% (GC) -

Meryer (Shanghai) Chemical

Tech.
>98.0% (GC) -

BOC Sciences - 110453-78-6

Note: Availability and catalog numbers are subject to change. Please consult the respective

supplier's website for current information.

Experimental Protocols
Synthesis via Chiral Pool: From D-Mannitol
One effective method for synthesizing (S)-(+)-6-Methyl-1-octanol is through a chiral pool

approach starting from the readily available D-mannitol. This pathway leverages the inherent

chirality of the starting material to produce the target molecule with high enantiomeric excess.

[6]

Methodology:

Preparation of (R)-glyceraldehyde acetonide (4): D-mannitol (2) is converted to (R)-

glyceraldehyde acetonide (4) in a multi-step process involving oxidative cleavage of a diol

intermediate (3).[6]
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Wittig Reaction: The freshly prepared aldehyde (4) undergoes a Wittig reaction with

(triphenylphosphonium)propanide to yield the alkene intermediate (5). This reaction

preferentially forms the (Z)-isomer.[6]

Hydrogenation: The double bond in compound (5) is saturated via hydrogenation over a

Palladium on carbon (Pd/C) catalyst, resulting in the protected alcohol (6).[6]

Hydrolysis: The acetonide protecting group in compound (6) is removed by acid-catalyzed

hydrolysis using an acidic Dowex® resin (W50) to yield the diol (7).[6]

Conversion to Alcohol: The resulting diol is then converted to the final product, (S)-(+)-6-
Methyl-1-octanol, through subsequent standard functional group transformations.

Below is a workflow diagram illustrating this synthetic pathway.
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Synthesis Workflow: (S)-(+)-6-Methyl-1-octanol from D-Mannitol
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Caption: Synthetic pathway from D-Mannitol to (S)-(+)-6-Methyl-1-octanol.
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Analytical Quality Control
Ensuring the chemical purity and enantiomeric excess (e.e.) is crucial for applications in

research and drug development. Gas Chromatography (GC) is the standard method for these

analyses.

Methodology:

Purity Determination (GC-FID):

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

Sample Preparation: Prepare a dilute solution of (S)-(+)-6-Methyl-1-octanol in a volatile

solvent like dichloromethane or hexane.

Analysis: Inject the sample and run a temperature program that effectively separates the

target compound from any impurities or residual solvents. Purity is calculated based on

the relative peak area percentage.

Enantiomeric Excess (e.e.) Determination (Chiral GC):

Derivatization: Convert the alcohol to a more volatile ester derivative (e.g., acetate) by

reacting it with acetic anhydride. This step often improves chiral separation.

Instrument: Gas chromatograph (FID).

Column: A chiral stationary phase capillary column (e.g., a cyclodextrin-based column like

Beta-DEX™ or Gamma-DEX™).

Analysis: Inject the derivatized sample. The chiral column will separate the (S) and (R)

enantiomers, which will appear as two distinct peaks. The enantiomeric excess is

calculated using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

An e.e. of 99.5% has been reported for this compound using this method.[6]

The quality control workflow is depicted in the diagram below.
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Analytical QC Workflow

Synthesized Batch of
(S)-(+)-6-Methyl-1-octanol
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Purity > 98%
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Caption: Quality control workflow for purity and enantiomeric excess analysis.

Applications in Drug Development and Research
While not an active pharmaceutical ingredient itself, (S)-(+)-6-Methyl-1-octanol serves as a

critical intermediate and a model compound in several areas of pharmaceutical science.

Chiral Building Block: Its primary value lies in its status as a chiral synthon. The defined

stereocenter can be incorporated into larger, more complex molecules, which is fundamental

in modern drug design where a specific stereoisomer is often responsible for the desired

therapeutic effect.[2][7]
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Modulation of Physicochemical Properties: The methyl group and the octanol chain

contribute to the molecule's lipophilicity (Log Kₒw ≈ 3.2).[1][4] In drug design, introducing

methyl groups is a key strategy to modulate a molecule's physicochemical properties, such

as solubility and membrane permeability, and to enhance metabolic stability.[7] Studying

compounds like 6-methyl-1-octanol can provide insights into these structure-activity

relationships.

Model for Membrane Interaction: Octanol is the standard solvent used to mimic the lipophilic

environment of biological membranes in partition coefficient studies.[8] Branched-chain

alcohols like (S)-(+)-6-Methyl-1-octanol can be used in advanced models to study how

subtle structural changes affect drug partitioning and membrane fluidity.[8]

The logical flow of its application in drug development is shown below.

Role in Drug Development Logic

(S)-(+)-6-Methyl-1-octanol
(Chiral Synthon)

Asymmetric Synthesis
Chiral Intermediate

(Incorporates C9 backbone) Lead Optimization
Drug Candidate

Modulates:
- Lipophilicity

- Metabolic Stability
- Target Binding

Click to download full resolution via product page

Caption: Logical role of (S)-(+)-6-Methyl-1-octanol in drug development.

Conclusion
(S)-(+)-6-Methyl-1-octanol is a commercially available chiral alcohol with well-defined

physicochemical properties. Its significance for researchers and drug developers is primarily as

a stereospecific building block for the synthesis of complex target molecules. The established

protocols for its synthesis from chiral pool precursors and its rigorous analysis by

chromatographic techniques ensure its quality for high-stakes research and development

applications. Its structure also serves as a valuable model for studying how alkyl branching and

chirality influence molecular interactions and physicochemical properties crucial to drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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